molecular formula C28H40O6 B240290 Macrocarpal E CAS No. 142628-54-4

Macrocarpal E

Cat. No.: B240290
CAS No.: 142628-54-4
M. Wt: 472.6 g/mol
InChI Key: XJNGQIYBMXBCRU-RHUSKIKKSA-N
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Description

Macrocarpal E is a naturally occurring compound belonging to the class of organic compounds known as eudesmane sesquiterpenoids. These compounds are characterized by their eudesmane skeleton, which is a specific type of sesquiterpenoid structure. This compound is primarily found in the leaves of Eucalyptus species, particularly Eucalyptus macrocarpa. It has garnered significant interest due to its potential biological activities, including antibacterial and antifungal properties .

Mechanism of Action

Target of Action

Macrocarpal E is a phloroglucinol dialdehyde diterpene derivative . It belongs to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids . These compounds are known to show several interesting biological activities such as antibacterial activity, inhibitory activity of HIV-RTase, aldose reductase, and glucosyltransferase .

Mode of Action

Studies on similar compounds like macrocarpal b have shown that they can block the binding between certain receptors and their antibodies . This suggests that this compound might interact with its targets in a similar way, potentially inhibiting certain biochemical reactions or cellular processes.

Biochemical Pathways

For instance, it might interfere with the pathways involving HIV-RTase, aldose reductase, and glucosyltransferase

Result of Action

This compound has been found to have potent antibacterial activity . This suggests that it could potentially be used to treat bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been isolated from the leaves of Eucalyptus macrocarpa , suggesting that its production and activity might be influenced by factors such as the plant’s growth conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Macrocarpal E involves several steps, starting from simpler organic molecules. The process typically includes the formation of the eudesmane skeleton followed by the introduction of functional groups such as hydroxyl and aldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, particularly the leaves of Eucalyptus species. The extraction process involves the use of solvents like methanol or ethanol to isolate the compound, followed by purification techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Macrocarpal E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Macrocarpal E has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.

    Biology: It has been studied for its potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

    Medicine: Research has explored its potential therapeutic applications, particularly in treating infections caused by bacteria and fungi.

    Industry: It is used in the development of natural product-based pesticides and preservatives

Comparison with Similar Compounds

    Macrocarpal A: Another eudesmane sesquiterpenoid with similar antibacterial properties.

    Macrocarpal C: Known for its antifungal activity.

    Macrocarpal B: Shares structural similarities but differs in its specific functional groups.

Uniqueness of Macrocarpal E: this compound is unique due to its specific combination of functional groups, which contribute to its distinct biological activities. Its ability to act as both an antibacterial and antifungal agent makes it a versatile compound for various applications .

Properties

CAS No.

142628-54-4

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h12-18,21,31-34H,7-11H2,1-6H3/t16-,17+,18-,21-,28-/m1/s1

InChI Key

XJNGQIYBMXBCRU-RHUSKIKKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@]2(C1=C[C@H](CC2)C(C)(C)O)C)[C@@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

SMILES

CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Canonical SMILES

CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Appearance

Yellow powder

Synonyms

Macrocarpal E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that approximately 44% of the Eucalyptus globulus leaf extract comprises acylphloroglucinols. Could you elaborate on the significance of identifying these compounds, including Macrocarpal E, in a pharmaceutical context?

A2: Identifying acylphloroglucinols, like this compound, is significant due to the diverse biological activities associated with this class of compounds. Acylphloroglucinols are known to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making them potentially valuable for pharmaceutical applications. Characterizing these compounds within the Eucalyptus globulus extract lays the groundwork for understanding its potential therapeutic benefits and contributes to the knowledge base required for obtaining an AMM (Autorisation de Mise sur le Marche), essential for developing new drugs [].

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